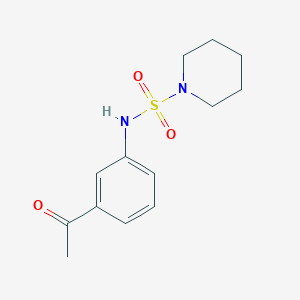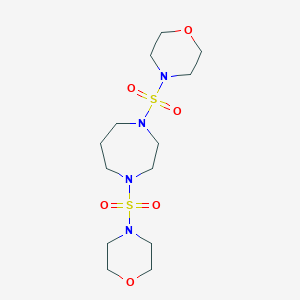![molecular formula C13H13ClN2O3S B289062 1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289062.png)
1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of various inflammatory conditions such as arthritis, menstrual cramps, and acute pain. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that works by inhibiting the production of prostaglandins, which are responsible for causing inflammation and pain.
作用機序
1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, 1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone has been shown to have various biochemical and physiological effects, including reducing inflammation, pain, and fever. It also has anti-tumor effects by inhibiting the growth of cancer cells and inducing apoptosis. 1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone has been found to have neuroprotective effects by reducing the production of beta-amyloid, which is responsible for the formation of plaques in the brain in Alzheimer's disease.
実験室実験の利点と制限
1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone has several advantages for use in lab experiments, including its ability to selectively inhibit COX-2, which reduces the risk of side effects associated with non-selective COX inhibitors. However, 1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone also has some limitations, including its potential to cause cardiovascular side effects, which may limit its use in certain experiments.
将来の方向性
There are several possible future directions for research on 1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone, including:
1. Investigating its potential use as a therapeutic agent in the treatment of Alzheimer's disease.
2. Studying its potential anti-tumor effects in various types of cancer.
3. Investigating its potential use in the treatment of cardiovascular diseases.
4. Studying its potential use as a pain reliever in various conditions.
5. Investigating its potential use in the treatment of inflammatory bowel disease.
Conclusion:
1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone is a selective COX-2 inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. 1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone has several advantages for use in lab experiments, including its ability to selectively inhibit COX-2. However, it also has some limitations, including its potential to cause cardiovascular side effects. There are several possible future directions for research on 1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone, including investigating its potential use as a therapeutic agent in the treatment of Alzheimer's disease and studying its potential anti-tumor effects in various types of cancer.
合成法
1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone can be synthesized using various methods, including the reaction of 4-chlorobenzene sulfonamide with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by acylation with acetic anhydride. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide or N-methylpyrrolidinone.
科学的研究の応用
1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. 1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone has been found to have anti-tumor effects by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have neuroprotective effects by reducing the production of beta-amyloid, which is responsible for the formation of plaques in the brain in Alzheimer's disease.
特性
分子式 |
C13H13ClN2O3S |
|---|---|
分子量 |
312.77 g/mol |
IUPAC名 |
1-[1-(4-chlorophenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C13H13ClN2O3S/c1-8-13(10(3)17)9(2)16(15-8)20(18,19)12-6-4-11(14)5-7-12/h4-7H,1-3H3 |
InChIキー |
DNTQMISTDPMTSO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Cl)C)C(=O)C |
正規SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Cl)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1,1'-Biphenyl]-4-yl diethylcarbamate](/img/structure/B289001.png)

![4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289008.png)


![1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B289047.png)
![1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289065.png)
![1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B289067.png)
![4-chloro-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B289072.png)


![4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289090.png)